molecular formula C14H21NO2 B13195439 3-[(4-Tert-butylbenzyl)amino]propanoic acid

3-[(4-Tert-butylbenzyl)amino]propanoic acid

Cat. No.: B13195439
M. Wt: 235.32 g/mol
InChI Key: WCTULNFYSPXGTF-UHFFFAOYSA-N
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Description

3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid is an organic compound with the molecular formula C14H21NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid typically involves the reaction of 4-tert-butylbenzyl chloride with β-alanine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of β-alanine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid is unique due to the presence of all three functional groups (tert-butylphenyl, amino, and propanoic acid) in a single molecule. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methylamino]propanoic acid

InChI

InChI=1S/C14H21NO2/c1-14(2,3)12-6-4-11(5-7-12)10-15-9-8-13(16)17/h4-7,15H,8-10H2,1-3H3,(H,16,17)

InChI Key

WCTULNFYSPXGTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCC(=O)O

Origin of Product

United States

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